N-methyl-2-[2-(methylamino)ethoxy]acetamide
Description
N-methyl-2-[2-(methylamino)ethoxy]acetamide is a tertiary amine-containing acetamide derivative characterized by a methyl-substituted ethoxy linker bridging the acetamide and methylamino groups. Its hydrochloride salt (CAS: 1354953-86-8) is commercially available and used in pharmaceutical research, though its specific biological applications remain under investigation . The compound’s structure (C₆H₁₅ClN₂O₂; MW: 182.65) features a compact backbone, making it a candidate for drug delivery systems or as a synthetic intermediate .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-methyl-2-[2-(methylamino)ethoxy]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-7-3-4-10-5-6(9)8-2/h7H,3-5H2,1-2H3,(H,8,9) |
InChI Key |
ZNVLTVWGZRPDQL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-2-[2-(methylamino)ethoxy]acetamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with ethylene oxide, followed by further reactions to introduce the acetamide group. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(methylamino)ethoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds. These products have applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
N-methyl-2-[2-(methylamino)ethoxy]acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(methylamino)ethoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in alkyl chain length, substituent groups, and functional moieties. Key examples include:
Key Observations :
- Alkyl Chain Impact : The hexyl analog () exhibits higher lipophilicity (MW: 300.44) due to long alkyl chains, contrasting with the target compound’s hydrophilicity from its shorter methyl groups.
- Aromatic vs.
- Functional Group Diversity: The methoxy group in enhances hydrogen-bonding capacity compared to the target’s methylamino group.
Physicochemical Properties
Biological Activity
N-methyl-2-[2-(methylamino)ethoxy]acetamide (also known as N-methyl-2-(2-(methylamino)ethoxy)acetamide hydrochloride) is a chemical compound with significant biological activity. This article delves into its properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₅ClN₂O₂
- CAS Number : 1354953-86-8
The compound features both methylamino and ethoxy groups, which contribute to its unique reactivity and stability compared to similar compounds. Its structural characteristics allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
This compound acts primarily through its interaction with specific molecular targets in biological systems. It functions as a ligand that can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
- Signal Transduction : Influencing cellular communication processes.
- Enzyme Inhibition/Activation : Modulating enzyme activities that are crucial for metabolic pathways.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:
- Antioxidant Properties : Research indicates that derivatives of this compound exhibit antioxidant activities, which are vital for combating oxidative stress in cells .
- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown.
- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes related to neurodegenerative diseases, with specific IC50 values indicating its potency compared to standard treatments like rivastigmine .
Applications in Research
This compound is employed across various scientific domains:
- Biochemistry : Used in the study of biochemical pathways and enzyme interactions.
- Pharmaceutical Development : Investigated for its potential as a precursor in synthesizing pharmaceutical compounds.
- Industrial Chemistry : Utilized as a reagent in organic synthesis and the production of specialty chemicals .
Case Study 1: Neuroprotective Effects
A study examined the effects of this compound on Aβ aggregation, a hallmark of Alzheimer's disease. The compound demonstrated significant inhibition of Aβ aggregation at submicromolar concentrations, suggesting potential therapeutic benefits .
Case Study 2: Antioxidant Activity
In vitro assays revealed that derivatives of this compound possess strong antioxidant capabilities, with total antioxidant capacity measured against standard Trolox equivalents. This activity is crucial for mitigating oxidative damage in various cellular models .
Comparative Analysis
The following table compares this compound with other similar compounds regarding their biological activities:
| Compound Name | AChE Inhibition (IC50 μM) | BuChE Inhibition (IC50 μM) | Antioxidant Activity |
|---|---|---|---|
| This compound | 0.62 | 0.69 | High |
| Rivastigmine | 0.13 | 0.21 | Moderate |
| Curcumin | ND | ND | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
